N-(2-氯-4-甲酰-6-碘吡啶-3-基)新戊酰胺

描述

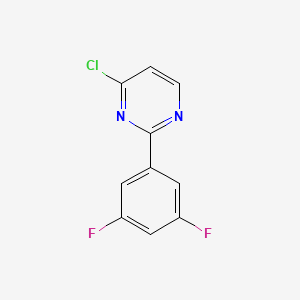

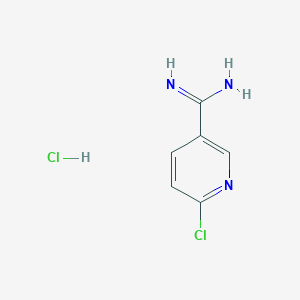

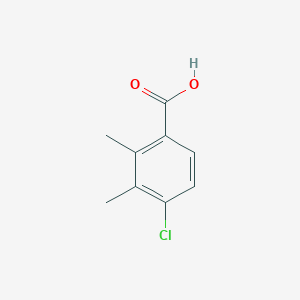

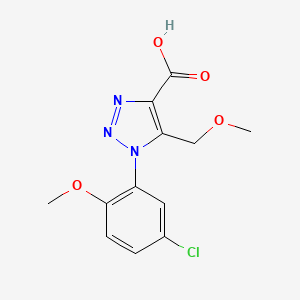

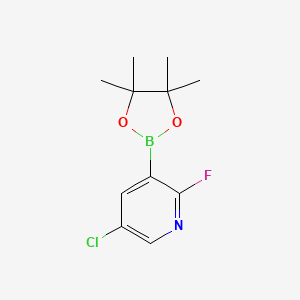

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide is a chemical compound with the empirical formula C11H12ClIN2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

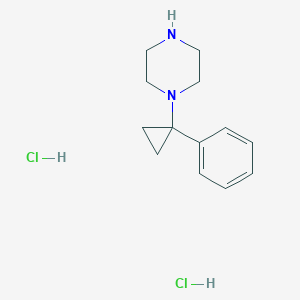

The molecular structure of N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide can be represented by the SMILES stringCC(C)(C)C(=O)Nc1c(Cl)nc(I)cc1C=O . The InChI representation is 1S/C11H12ClIN2O2/c1-11(2,3)10(17)15-8-6(5-16)4-7(13)14-9(8)12/h4-5H,1-3H3,(H,15,17) . Physical And Chemical Properties Analysis

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide is a solid compound . It has a molecular weight of 366.58 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.科学研究应用

Chemistry and Synthesis

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide is involved in various chemical synthesis processes. One notable application includes its role in the hydrolysis of pivalamide derivatives. A methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH at room temperature has been developed. This process is relevant for the synthesis of compounds where the pivalamido group is crucial for further chemical transformations, such as in the preparation of amines from pivalamido-3H-pyrimidin-4-ones or fused pivalamido-3H-pyrimidin-4-ones, including quinazolin-4-ones and pteridines (Bavetsias, Henderson, & McDonald, 2004).

Molecular Recognition and Reactivity

The compound plays a role in molecular recognition and reactivity studies, particularly in the formation of complexes with ruthenium(II) bipyridine derivatives. These studies provide insights into the structural aspects of molecular interactions and the potential for developing novel catalytic or therapeutic agents. For example, the binding behavior and reactivity of ruthenium(II) bipyridine barbituric acid guests in the presence of complementary hosts have been explored, showing significant insights into the enolization processes of barbituric acids within guest-host complexes (Chin et al., 1997).

Biological Evaluation and Molecular Modeling

Furthermore, N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide derivatives have been synthesized and characterized, with their biological evaluation and molecular modeling studies being conducted. These studies include evaluating enzyme inhibition activities, which could lead to potential therapeutic applications. The compound N-((4-acetylphenyl)carbamothioyl)pivalamide, for example, has been synthesized and evaluated for its inhibitory properties against various enzymes, demonstrating significant inhibition activity against butyl cholinesterase (BChE) and acetyl cholinesterase (AChE). These findings suggest potential uses of these compounds in the development of drugs for diseases where enzyme inhibition is targeted (Saeed et al., 2022).

安全和危害

According to the safety information provided by Sigma-Aldrich, N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

N-(2-chloro-4-formyl-6-iodopyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClIN2O2/c1-11(2,3)10(17)15-8-6(5-16)4-7(13)14-9(8)12/h4-5H,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVSWMJPBMJMRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=C(C=C1C=O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101163078 | |

| Record name | Propanamide, N-(2-chloro-4-formyl-6-iodo-3-pyridinyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101163078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | |

CAS RN |

1305324-69-9 | |

| Record name | Propanamide, N-(2-chloro-4-formyl-6-iodo-3-pyridinyl)-2,2-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-(2-chloro-4-formyl-6-iodo-3-pyridinyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101163078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B1487572.png)

![N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide](/img/structure/B1487583.png)

![[(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1487584.png)